molecular formula C11H11ClO4 B14075600 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14075600
M. Wt: 242.65 g/mol
InChI Key: YYCYMAFNYGWBNH-UHFFFAOYSA-N
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Description

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the reaction of 2-(Carboxy(hydroxy)methyl)phenyl) with 3-chloropropan-2-one under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one: Similar structure but with different functional groups.

    3-Chloropropan-2-one: Lacks the carboxylic acid and hydroxyl groups.

    Phenylacetic acid derivatives: Similar aromatic ring structure with different substituents.

Uniqueness

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

2-[2-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16)

InChI Key

YYCYMAFNYGWBNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)C(C(=O)O)O

Origin of Product

United States

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